molecular formula C17H26N2O B4993731 1-benzyl-N,N-diethyl-3-piperidinecarboxamide

1-benzyl-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B4993731
M. Wt: 274.4 g/mol
InChI Key: SGUNXEIHOGVXFK-UHFFFAOYSA-N
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Description

1-benzyl-N,N-diethyl-3-piperidinecarboxamide, also known as etonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It is a potent analgesic that is structurally similar to fentanyl and has been used in both medical and recreational settings. Despite its effectiveness in relieving pain, etonitazene has been associated with a high risk of addiction and overdose.

Mechanism of Action

Etonitazene acts on the mu-opioid receptors in the brain and spinal cord, producing analgesic effects. It also produces sedation, respiratory depression, and euphoria. Etonitazene has a high affinity for the mu-opioid receptor, which contributes to its potency and risk of addiction.
Biochemical and Physiological Effects
Etonitazene produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It also produces euphoria and can lead to addiction and overdose.

Advantages and Limitations for Lab Experiments

Etonitazene has been used in laboratory experiments to study the mechanisms of opioid addiction and to develop new analgesics. Its potency and high affinity for the mu-opioid receptor make it a useful tool for studying opioid receptors and their effects on the brain. However, its high risk of addiction and overdose limit its use in laboratory experiments.

Future Directions

Future research on 1-benzyl-N,N-diethyl-3-piperidinecarboxamide could focus on developing new opioid analgesics with fewer side effects and lower risk of addiction. This could involve modifying the chemical structure of this compound to produce analogs with improved pharmacological properties. Additionally, research could focus on developing new treatments for opioid addiction and overdose, which are major public health concerns.

Synthesis Methods

Etonitazene is synthesized from N,N-diethyl-3-chloropiperidine-4-carboxamide and benzylmagnesium chloride. The reaction is carried out in anhydrous ether and is followed by acid hydrolysis to yield 1-benzyl-N,N-diethyl-3-piperidinecarboxamide.

Scientific Research Applications

Etonitazene has been used in scientific research to study the opioid receptors in the brain and the mechanisms of opioid addiction. It has also been used to develop new opioid analgesics with fewer side effects and lower risk of addiction.

properties

IUPAC Name

1-benzyl-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-19(4-2)17(20)16-11-8-12-18(14-16)13-15-9-6-5-7-10-15/h5-7,9-10,16H,3-4,8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUNXEIHOGVXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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